![molecular formula C9H12N2O3 B1437363 2-[(2-Methoxyethyl)amino]isonicotinic acid CAS No. 1019388-04-5](/img/structure/B1437363.png)
2-[(2-Methoxyethyl)amino]isonicotinic acid
Overview
Description
2-[(2-Methoxyethyl)amino]isonicotinic acid is a chemical compound with the molecular formula C9H12N2O3 . It is a useful research chemical and an important derivative for isoniazid derivative synthesis .
Physical And Chemical Properties Analysis
The molar mass of 2-[(2-Methoxyethyl)amino]isonicotinic acid is 196.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Antisense Therapy
This compound shows promise in antisense applications, particularly in improving nuclease resistance, enhancing RNA affinity, and reducing toxicity. It’s compared favorably with phosphorothioate DNA (PS-DNA) for these purposes .
Organic Catalysis
Isonicotinic acid derivatives can serve as organocatalysts in synthesizing heterocyclic compounds like pyranopyrazoles, which have various pharmaceutical applications .
Coordination Chemistry
These compounds can act as organic ligands for preparing coordination polymers with metals, which have potential uses in catalysis and material science .
Life Sciences Research
In life sciences labs, this compound could be used in cell biology, genomics, proteomics, and other research fields to study cellular processes or develop new therapies .
Analytical Chemistry
It may find applications in chromatography and mass spectrometry protocols within analytical chemistry for the separation and analysis of complex mixtures .
Biopharma Production
In biopharmaceutical manufacturing, such compounds could be involved in the synthesis of drugs or as intermediates in various production processes .
Controlled Environment & Cleanroom Solutions
This chemical might be used in controlled environments for research or production that requires a contaminant-free space, such as semiconductor manufacturing or biotech research .
Metal−Organic Frameworks (MOFs)
Amino-functionalized isonicotinic acid derivatives are used to create cationic MOFs with potential applications in gas storage, separation technologies, and catalysis .
Mechanism of Action
Target of Action
The primary target of 2-[(2-Methoxyethyl)amino]isonicotinic acid is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
2-[(2-Methoxyethyl)amino]isonicotinic acid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Biochemical Pathways
The compound is acetylated by N-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Pharmacokinetics
The compound is a prodrug and is activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . The bioavailability of the compound is influenced by these metabolic processes.
Result of Action
The compound has a bactericidal effect when mycobacteria grow rapidly and a bacteriostatic effect when they grow slowly . This results in the inhibition of the growth of the mycobacteria, thereby treating the infection.
Safety and Hazards
While specific safety and hazard information for 2-[(2-Methoxyethyl)amino]isonicotinic acid is not available, it’s important to handle all chemicals with care and follow standard safety procedures. For example, similar compounds like 2-Aminoisonicotinic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(2-methoxyethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-5-4-11-8-6-7(9(12)13)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOASVFRGXBVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]isonicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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